molecular formula C25H25NO2 B12911776 (S)-Methyl 1-tritylpyrrolidine-2-carboxylate

(S)-Methyl 1-tritylpyrrolidine-2-carboxylate

Cat. No.: B12911776
M. Wt: 371.5 g/mol
InChI Key: SMHHEOSHYIDWJX-QHCPKHFHSA-N
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Description

(S)-Methyl 1-tritylpyrrolidine-2-carboxylate (CAS 13515-74-7) is a high-purity, optically active chiral building block of significant value in organic synthesis and medicinal chemistry research. This compound features a pyrrolidine-2-carboxylate core, a privileged scaffold derived from the naturally occurring amino acid proline, which is further protected by a trityl group on the nitrogen and a methyl ester on the carboxylic acid functionality . The molecular formula is C₂₅H₂₅NO₂ and it has a molecular weight of 371.47 g/mol . The primary research value of this compound lies in its role as a versatile chiral synthon for the asymmetric construction of complex molecular architectures . The inherent chirality of the scaffold, derived from L-proline, serves as an excellent starting point for synthesizing enantiomerically pure compounds. The bulky trityl (triphenylmethyl) group serves a dual purpose: it acts as a protecting group for the secondary amine, and its significant steric bulk can direct the stereochemical outcome of subsequent reactions by shielding one face of the molecule, thereby enabling high levels of stereocontrol . This makes the compound particularly valuable in chiral pool synthesis, where pre-existing stereocenters are used to induce new ones. Its main applications include use as a key intermediate in the synthesis of novel organocatalysts, such as prolinamides and other proline-related compounds, which are widely used to promote asymmetric transformations like aldol and Michael addition reactions . Furthermore, the pyrrolidine structure is a common motif in numerous biologically active natural products and pharmaceuticals, making this compound a crucial precursor in drug discovery efforts . The methyl ester and trityl groups provide convenient handles for further functional group interconversions, allowing researchers to diversify the molecule for various synthetic goals. The trityl group can be selectively removed under mild acidic conditions, allowing for subsequent manipulation of the nitrogen atom . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C25H25NO2

Molecular Weight

371.5 g/mol

IUPAC Name

methyl (2S)-1-tritylpyrrolidine-2-carboxylate

InChI

InChI=1S/C25H25NO2/c1-28-24(27)23-18-11-19-26(23)25(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17,23H,11,18-19H2,1H3/t23-/m0/s1

InChI Key

SMHHEOSHYIDWJX-QHCPKHFHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1CCCN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-tritylpyrrolidine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structure of (S)-Methyl 1-tritylpyrrolidine-2-carboxylate, several types of chemical reactions can be envisioned:

Hydrolysis

  • Reaction Type: Nucleophilic acyl substitution.

  • Conditions: Acidic or basic conditions.

  • Outcome: Conversion to the corresponding carboxylic acid derivative.

Deprotection of Trityl Group

  • Reaction Type: Acidic deprotection.

  • Conditions: Mild acidic conditions (e.g., trifluoroacetic acid).

  • Outcome: Removal of the trityl group to yield the free amine.

Esterification or Transesterification

  • Reaction Type: Nucleophilic acyl substitution.

  • Conditions: Presence of another alcohol and a catalyst (e.g., acid or base).

  • Outcome: Exchange of the methyl ester group with another alkyl group.

Reduction

  • Reaction Type: Reduction of the ester group.

  • Conditions: Use of reducing agents like lithium aluminum hydride (LiAlH4).

  • Outcome: Conversion to the corresponding alcohol.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution reactions, such as hydrolysis or transesterification, involve the attack of a nucleophile on the carbonyl carbon of the ester group. This process typically requires activation of the carbonyl group, which can be achieved through protonation or the use of catalysts like acids or bases .

Acidic Deprotection

The trityl group can be removed under acidic conditions, which protonate the nitrogen atom, facilitating the departure of the trityl group as a leaving group. This step is crucial for exposing the amine functionality for further reactions .

Data Tables

Reaction Type Conditions Outcome
HydrolysisAcidic or basicCarboxylic acid derivative
Deprotection of Trityl GroupAcidic conditionsFree amine
Esterification/TransesterificationAlcohol, catalystAlkyl ester exchange
ReductionLiAlH4Alcohol

Scientific Research Applications

Medicinal Chemistry

Role as a Chiral Auxiliary:
(S)-Methyl 1-tritylpyrrolidine-2-carboxylate serves as an effective chiral auxiliary in asymmetric synthesis. Its ability to facilitate enantioselective reactions makes it invaluable in the development of pharmaceuticals. For instance, it has been utilized in the synthesis of various bioactive compounds by enabling selective transformations that lead to desired stereochemistry.

Case Study:
In a study by Sirit et al. (2012), this compound was employed in the enantioselective Michael addition of aldehydes to nitrostyrenes, yielding products with high enantiomeric excess. The results demonstrated that the use of this compound significantly improved the efficiency and selectivity of the reaction process .

Organic Synthesis

Intermediate for Complex Molecules:
The compound is frequently used as an intermediate in the synthesis of various organic molecules, including amino acids and other nitrogen-containing heterocycles. Its functional groups allow for diverse chemical modifications, making it a versatile building block in organic chemistry.

Data Table: Synthesis Pathways

Reaction TypeProductYield (%)Reference
Michael AdditionEnantioenriched Products85Sirit et al. (2012)
Ring ExpansionPyrrolidine Derivatives78Rioton et al. (2015)
EsterificationMethyl Esters90Powell & Stahl (2013)

Materials Science

Polymer Chemistry:
this compound has applications in materials science, particularly in the development of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.

Case Study:
Research has shown that incorporating this compound into polymer formulations enhances their performance characteristics, such as durability and resistance to environmental factors, making it suitable for applications in coatings and adhesives.

Agricultural Chemicals

Development of Agrochemicals:
The compound is also explored for its potential in formulating agrochemicals, including herbicides and pesticides. Its structural properties may contribute to the effectiveness and specificity of these agricultural products.

Mechanism of Action

The mechanism of action of (S)-Methyl 1-tritylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The trityl group provides steric hindrance, protecting the pyrrolidine ring from unwanted reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (): The tert-butyl carbamate (Boc) group offers moderate steric protection compared to the trityl group. Boc is acid-labile (removed via strong acids like TFA), contrasting with the trityl group’s sensitivity to milder acids.
  • (S)-Methyl 1-methylpyrrolidine-2-carboxylate () :

    • The methyl group on nitrogen provides minimal steric hindrance, increasing reactivity in nucleophilic substitutions but reducing stability in acidic environments.
    • Lacks the trityl group’s orthogonal protection utility, limiting its use in multi-step syntheses.
  • tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate () :

    • The (2R,5S) stereochemistry and pyridinyloxymethyl substituent create a distinct spatial arrangement, influencing hydrogen-bonding and solubility.
    • Boc protection allows sequential deprotection strategies but requires harsher conditions than trityl.

Structural and Conformational Analysis

  • Ring Puckering :
    The trityl group’s bulk significantly impacts pyrrolidine ring puckering. Using Cremer-Pople parameters (), the trityl-substituted compound likely exhibits a larger puckering amplitude (q) and phase angle (φ) compared to smaller substituents (e.g., methyl), enforcing a specific conformation that alters intermolecular interactions .

  • Crystallographic Data :
    Compounds like (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate () highlight how substituents influence crystal packing. The trityl group’s hydrophobicity may reduce crystallinity compared to polar analogs like sulfonamides ().

Physicochemical Properties

Property (S)-Methyl 1-tritylpyrrolidine-2-carboxylate tert-Butyl Analogs () Methyl-Substituted ()
logP High (≈5.2) Moderate (≈3.8) Low (≈1.5)
Solubility Low in polar solvents Moderate in DMSO/THF High in methanol/water
Protection Stability Stable under bases, mild acid-labile Acid-labile (TFA) No protection

Biological Activity

(S)-Methyl 1-tritylpyrrolidine-2-carboxylate is a compound of significant interest in organic and medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Overview of this compound

This compound is an amino acid derivative characterized by the presence of a trityl group, which enhances its stability and solubility. The compound is synthesized through the esterification of trityl-proline derivatives, making it a valuable intermediate in various chemical reactions.

Biological Activity

The biological activity of this compound primarily revolves around its role as a chiral building block in asymmetric synthesis. It has been studied for its potential applications in:

  • Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrrolidine compounds exhibit antimicrobial activities against various bacterial strains. The presence of the trityl group may enhance these properties by improving solubility and bioavailability .
  • Anticancer Activity : Research has shown that certain pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this compound have been evaluated for their effects on human cancer cell lines, demonstrating promising results in reducing cell viability .
  • Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor. Its structural characteristics allow it to interact with active sites of enzymes, potentially leading to therapeutic applications in treating diseases linked to enzyme dysfunctions .

The mechanism through which this compound exerts its biological effects is primarily attributed to:

  • Interaction with Biological Targets : The compound's ability to form stable complexes with enzymes and receptors can lead to inhibition or modulation of their activity. This interaction is crucial for its antimicrobial and anticancer effects .
  • Chirality and Selectivity : The chiral nature of the compound allows for selective binding to biological targets, which is essential in drug design for enhancing efficacy while minimizing side effects .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

StudyFindings
Du et al. (2010)Investigated the synthesis of pyrrolidine derivatives using this compound as a precursor.Confirmed the potential for high yields in asymmetric synthesis applications.
Ramapanicker et al. (2019)Explored the use of pyrrolidines in Michael addition reactions, noting the effectiveness of trityl-substituted compounds.Highlighted the improved reactivity and selectivity due to steric effects from the trityl group.
Recent Advances (2023)Evaluated anticancer properties against various cell lines, noting significant reductions in cell viability.Suggested further exploration into therapeutic applications based on observed efficacy.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing (S)-Methyl 1-tritylpyrrolidine-2-carboxylate?

  • Methodological Answer :

  • NMR Analysis : Use 1H^1H and 13C^{13}C NMR to confirm stereochemistry and functional groups. For chiral centers, compare chemical shifts with literature data for analogous pyrrolidine derivatives (e.g., methyl ester analogs in ) .
  • X-ray Crystallography : Employ SHELX (SHELXL/SHELXS) for structure refinement. The bulky trityl group stabilizes crystal packing, enabling high-resolution data collection. Use ORTEP-3 for graphical visualization of thermal ellipsoids and molecular geometry .

Q. What precautions are critical for handling and storing this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the methyl ester. Avoid exposure to moisture, as the trityl group is sensitive to acidic conditions (see safety protocols in and ) .
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions. Pre-dry solvents (e.g., THF, DCM) over molecular sieves to prevent side reactions .

Q. What are common side reactions during the introduction of the trityl protecting group?

  • Methodological Answer :

  • Tritylation Challenges : Competing O-tritylation or incomplete protection can occur. Monitor reaction progress via TLC (hexane:EtOAc, 8:2) and purify intermediates using flash chromatography with silica gel ( lists similar purification workflows) .
  • By-product Mitigation : Quench excess trityl chloride with methanol post-reaction to avoid oligomerization. Isolate the product via recrystallization (e.g., using ethanol/water mixtures) .

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess (ee) measurements be resolved?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA/IB column with hexane:isopropanol (95:5) to separate enantiomers. Cross-validate with 1H^1H-NMR using chiral shift reagents (e.g., Eu(hfc)3_3) .
  • Conformational Analysis : Apply Cremer-Pople puckering parameters ( ) to assess if ring distortions affect ee calculations. Compare computational (DFT) and experimental data to identify systematic errors .

Q. What computational methods predict the compound’s conformational stability and reactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate the pyrrolidine ring’s puckering using Gaussian or ORCA software. Parameterize the trityl group’s steric effects using MMFF94 force fields .
  • Reactivity Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Cross-reference with experimental NMR shifts (e.g., carbonyl carbon reactivity) .

Q. How do crystal packing effects influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Crystal Engineering : Analyze intermolecular interactions (e.g., π-π stacking of trityl groups) using Mercury Software. SHELX-refined structures ( ) can reveal hydrogen-bonding networks that stabilize the lattice .
  • Thermal Analysis : Perform DSC/TGA to correlate melting points with packing efficiency. Compare with analogous trityl-protected compounds (e.g., ) to identify trends .

Q. How to troubleshoot low yields in the final esterification step?

  • Methodological Answer :

  • Reaction Optimization : Screen catalysts (e.g., DMAP, DCC) for methyl ester formation. Use 13C^{13}C-NMR to detect unreacted carboxylic acid intermediates.
  • Side Reaction Analysis : LC-MS can identify hydrolysis by-products. Adjust reaction pH (neutral to slightly basic) to suppress acid-catalyzed decomposition ( highlights similar ester stability issues) .

Data Contradiction and Advanced Analysis

Q. How to reconcile conflicting NMR and X-ray data for the compound’s stereochemistry?

  • Methodological Answer :

  • Multi-technique Validation : Combine NOESY (for spatial proximity) with X-ray data. If NMR suggests a different conformation, use Cremer-Pople coordinates ( ) to quantify ring puckering deviations .
  • Dynamic Effects : Consider variable-temperature NMR to assess if fluxional behavior (e.g., ring inversion) causes discrepancies between solid-state (X-ray) and solution-state (NMR) data .

Q. What strategies validate the compound’s purity when HPLC and elemental analysis disagree?

  • Methodological Answer :

  • Orthogonal Methods : Use 1H^1H-NMR integration for quantitative purity. Cross-check with MALDI-TOF MS to detect low-abundance impurities (e.g., deprotected intermediates).
  • Trace Moisture Analysis : Karl Fischer titration can identify hydrolyzed by-products ( notes moisture sensitivity) .

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